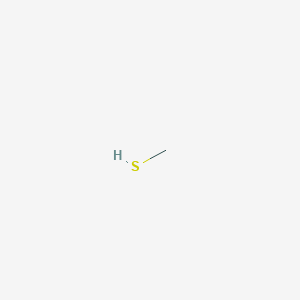

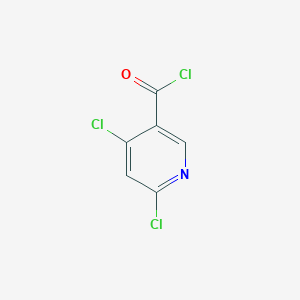

![molecular formula C25H27N2NaO7S2 B179442 azul de xilenol; 4-[(Z)-[4-(etilamino)-3-metilfenil]-(4-etilimino-3-metilciclohexa-2,5-dien-1-ilideno)metil]-2-hidroxi-5-sulfobencenosulfonato CAS No. 4463-44-9](/img/structure/B179442.png)

azul de xilenol; 4-[(Z)-[4-(etilamino)-3-metilfenil]-(4-etilimino-3-metilciclohexa-2,5-dien-1-ilideno)metil]-2-hidroxi-5-sulfobencenosulfonato

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Xylene cyanol is widely used in scientific research, particularly in:

Molecular Biology: As a tracking dye in gel electrophoresis to monitor the migration of nucleic acids.

Biochemistry: Used in protein electrophoresis to track protein separation.

Medicine: Employed in diagnostic procedures involving electrophoresis.

Industry: Utilized in the production of other dyes and as a pH indicator in various chemical processes.

Mecanismo De Acción

Target of Action

Xylenecyanol is primarily used as an electrophoretic color marker or tracking dye . Its primary targets are the molecules being separated in agarose gel electrophoresis and polyacrylamide gel electrophoresis .

Mode of Action

Once mixed with the sample, it runs alongside the nucleic acid sample, allowing scientists to visualize and track the migration of the sample .

Biochemical Pathways

Its role is more of a tool in the process of gel electrophoresis, aiding in the separation and identification of nucleic acids and proteins .

Result of Action

The primary result of xylenecyanol’s action is the successful tracking of nucleic acid or protein migration during gel electrophoresis . It allows scientists to monitor the process and prevent the overrun of the gel, thereby facilitating the accurate analysis of the samples .

Action Environment

The efficacy and stability of xylenecyanol are influenced by the conditions of the gel electrophoresis process. Factors such as the pH of the buffer, the voltage applied, and the composition of the gel can affect the migration rate of xylenecyanol and, consequently, its effectiveness as a tracking dye .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Xylene cyanol involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(ethylamino)-m-toluidine with formaldehyde and sodium bisulfite to form the intermediate compound. This intermediate is then reacted with 6-hydroxy-1,3-benzenedisulfonic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of Xylene cyanol typically involves large-scale chemical synthesis using the same basic principles as the laboratory methods but optimized for efficiency and yield. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

Xylene cyanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different sulfonated aromatic compounds.

Reduction: Reduction reactions can modify the dye’s color properties.

Substitution: Substitution reactions can occur on the aromatic rings, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonated quinones, while reduction can produce various reduced aromatic compounds .

Comparación Con Compuestos Similares

Similar Compounds

Bromophenol Blue: Another tracking dye used in electrophoresis with a different migration rate.

Coomassie Brilliant Blue: Used for staining proteins in gels but not as a tracking dye.

Ethidium Bromide: Used for staining nucleic acids but is a mutagen and requires careful handling.

Uniqueness

Xylene cyanol is unique in its specific migration rate during electrophoresis, making it suitable for tracking the progress of larger DNA fragments compared to other dyes like Bromophenol Blue. Its non-toxic nature also makes it a safer alternative to dyes like Ethidium Bromide .

Propiedades

IUPAC Name |

sodium;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O7S2.Na/c1-5-26-20-9-7-17(11-15(20)3)25(18-8-10-21(27-6-2)16(4)12-18)19-13-22(28)24(36(32,33)34)14-23(19)35(29,30)31;/h7-14,26,28H,5-6H2,1-4H3,(H,29,30,31)(H,32,33,34);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZRDWVARWLTRG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC(=C(C=C3S(=O)(=O)O)S(=O)(=O)[O-])O)C.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N2NaO7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green powder; [Alfa Aesar MSDS] Dark red or dark blue crystalline powder; [Acros Organics MSDS] | |

| Record name | Xylene cyanol FF | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4463-44-9 | |

| Record name | Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How is Xylenecyanol FF utilized in analytical chemistry?

A: Xylenecyanol FF's value in analytical chemistry stems from its color-changing properties upon oxidation. This characteristic makes it a suitable indicator in redox reactions. For instance, research highlights its use in determining the concentration of specific analytes through spectrophotometry. One study demonstrated its application in quantifying N-acetyl-L-cysteine (NAC). The method relies on the oxidation of NAC by potassium iodate, which subsequently oxidizes Xylenecyanol FF, producing a measurable color change. [] Another study employed Xylenecyanol FF in a portable thermal lens spectrometer to achieve higher sensitivity in analyte detection compared to traditional spectrophotometry. []

Q2: What is the mechanism behind Xylenecyanol FF's color change in these applications?

A: Xylenecyanol FF, in its reduced leuco form (leucoxylenecyanol FF), is colorless. Upon oxidation, typically by oxidizing agents like iodine or potassium periodate, it converts to its blue-colored form, Xylenecyanol FF. This color change is directly proportional to the concentration of the oxidizing agent, allowing for quantitative analysis of the target analyte. [, ]

Q3: Are there any studies exploring the catalytic properties of metals with Xylenecyanol FF?

A: Yes, research indicates that certain metal ions can catalyze the oxidation of Xylenecyanol FF. One study demonstrated that iridium (IV) catalyzes the oxidation of Xylenecyanol FF by potassium periodate. This catalytic action forms the basis for a sensitive spectrophotometric method to determine trace amounts of iridium (IV). []

Q4: What are the advantages of using Xylenecyanol FF in these analytical techniques?

A4: Xylenecyanol FF offers several advantages:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

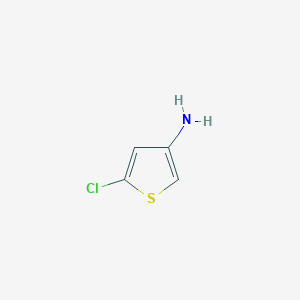

![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)

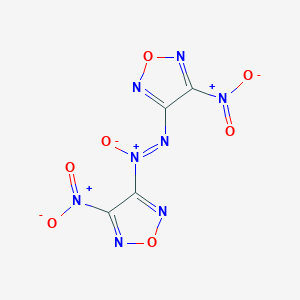

![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)

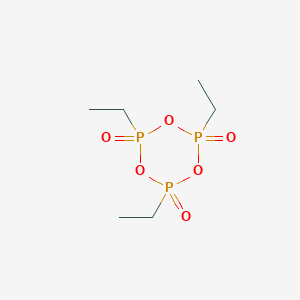

![Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B179369.png)

![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)